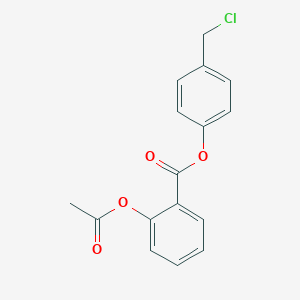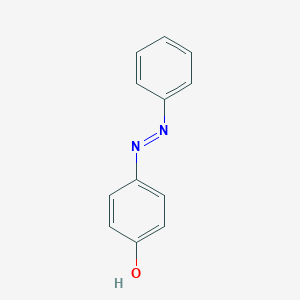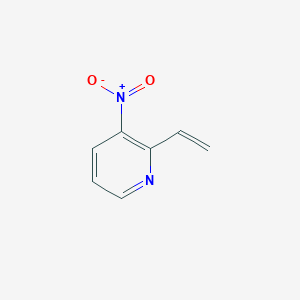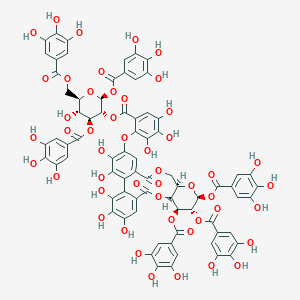
2-(4-Methoxyphenyl)-3-nitrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3-nitrochromen-4-one, also known as Nitrocoumarin, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents.
作用機序
The exact mechanism of action of 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen is not fully understood. However, several studies have suggested that it acts by inducing DNA damage and inhibiting topoisomerase activity, leading to cell cycle arrest and apoptosis. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has also been shown to interfere with the mitochondrial membrane potential and activate caspase enzymes, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been reported to affect various biochemical and physiological processes in cells. It has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and inflammation. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has also been found to inhibit the activity of several enzymes, including COX-2 and topoisomerase. In terms of physiological effects, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to induce cell death, reduce inflammation, and scavenge free radicals.
実験室実験の利点と制限
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and low cost. It is also highly soluble in organic solvents, making it easy to handle and manipulate in the laboratory. However, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has some limitations, including its low water solubility, which can affect its bioavailability and toxicity. It also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has several potential future directions for research. One possible direction is to explore its use in combination with other chemotherapeutic agents to enhance its cytotoxicity and reduce its toxicity. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with DNA and other cellular components. Additionally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen could be further modified to improve its pharmacokinetic properties and increase its specificity for cancer cells. Finally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen could be evaluated for its potential use in other therapeutic areas, such as inflammation and infectious diseases.
Conclusion:
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen is a promising compound with potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen as a therapeutic agent and to explore its use in other therapeutic areas.
合成法
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with malonic acid, followed by nitration, cyclization, and dehydration. Several modifications of this method have been reported in the literature, including the use of different starting materials and reaction conditions. The purity and yield of the final product depend on the quality of the reagents and the optimization of the reaction parameters.
科学的研究の応用
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been extensively studied for its potential use in cancer therapy. Several studies have reported its cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. It has also been investigated for its anti-inflammatory, antimicrobial, and antioxidant properties. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to exhibit antibacterial and antifungal activity against several pathogenic strains. Additionally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to scavenge free radicals and protect cells from oxidative stress.
特性
CAS番号 |
143468-22-8 |
|---|---|
製品名 |
2-(4-Methoxyphenyl)-3-nitrochromen-4-one |
分子式 |
C16H11NO5 |
分子量 |
297.26 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-11-8-6-10(7-9-11)16-14(17(19)20)15(18)12-4-2-3-5-13(12)22-16/h2-9H,1H3 |
InChIキー |
UODBUBWNHHUWFP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
同義語 |
4H-1-Benzopyran-4-one,2-(4-methoxyphenyl)-3-nitro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)